Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate
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Overview
Description
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate: is an organic compound with the molecular formula C16H17NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a methylsulfonyl and phenyl group. This compound is known for its applications in organic synthesis and potential biological activities.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its sulfonyl and amino groups, which are common functional groups involved in protein binding .
Pharmacokinetics
The presence of the methyl and sulfonyl groups may influence its absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Esterification: The carboxyl group of 4-aminobenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.
Sulfonylation: The amino group of methyl 4-aminobenzoate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Aminomethylation: Finally, the sulfonylated intermediate is reacted with benzyl chloride to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives by reducing the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate.
Methyl 4-{[(phenylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the methyl group on the sulfonyl moiety.
Methyl 4-{[(methylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both methylsulfonyl and phenyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 4-[(N-methylsulfonylanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMKFBCJZOWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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